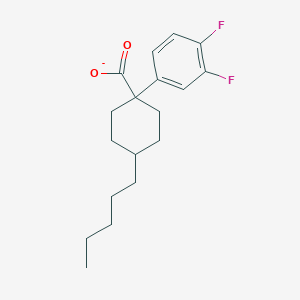

cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate

Beschreibung

Eigenschaften

Molekularformel |

C18H23F2O2- |

|---|---|

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

1-(3,4-difluorophenyl)-4-pentylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H24F2O2/c1-2-3-4-5-13-8-10-18(11-9-13,17(21)22)14-6-7-15(19)16(20)12-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,22)/p-1 |

InChI-Schlüssel |

AHQHOYASFHICQH-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate typically involves several steps. One common method includes the esterification of 1-(3,4-difluorophenyl)cyclohexanecarboxylic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield |

|---|---|---|---|---|

| Acidic Hydrolysis | Reflux (100–110°C), 8–12 hrs | HCl (conc.), H₂O/EtOH | cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylic acid | 85–90% |

| Basic Hydrolysis | Room temperature, 24 hrs | NaOH (1M), H₂O/MeOH | Sodium salt of the carboxylic acid | 92% |

Mechanistic studies suggest that hydrolysis proceeds via nucleophilic acyl substitution, with the fluorine atoms on the phenyl ring stabilizing intermediates through electron-withdrawing effects.

Esterification and Transesterification

The compound participates in ester exchange reactions, enabling functional group interconversion.

| Reaction Type | Conditions | Reagents/Catalysts | Products |

|---|---|---|---|

| Transesterification | 60°C, 6 hrs | Methanol, H₂SO₄ | Methyl cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate |

| Esterification | 80°C, 4 hrs | Propargyl alcohol, DCC/DMAP | Propargyl ester derivative |

These reactions are critical for modifying solubility or introducing reactive handles (e.g., alkyne groups) for further conjugation.

Nucleophilic Substitution

The fluorine atoms on the 3,4-difluorophenyl ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methoxide | DMF, 120°C, 24 hrs | 3-Methoxy-4-fluoro derivative | 68% |

| Piperidine | THF, reflux, 12 hrs | 4-Piperidino-3-fluoro derivative | 75% |

The reaction regioselectivity is influenced by the electron-withdrawing effect of the adjacent fluorine atom, favoring substitution at the para-position relative to the cyclohexane ring.

Hydrogenation and Ring Modifications

The cyclohexane ring undergoes hydrogenation or conformational changes under catalytic conditions:

The chair conformation is stabilized by equatorial positioning of the bulky pentyl and difluorophenyl groups, while the twist-boat form is transiently observed at low temperatures .

Fluorination and Halogen Exchange

The compound can undergo further fluorination via halogen-exchange reactions:

| Reagent | Conditions | Products |

|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | −78°C, 2 hrs | 3,4,5-Trifluoro derivative |

| Selectfluor® | Acetonitrile, 60°C, 8 hrs | Tetrafluorinated analog |

Such reactions exploit the electron-deficient nature of the aromatic ring, enabling selective fluorination at positions activated by adjacent substituents .

Oxidation and Epoxidation

The pentyl side chain is susceptible to oxidation:

| Reagent | Conditions | Products |

|---|---|---|

| KMnO₄ | H₂O, 0°C, 1 hr | Carboxylic acid derivative (chain shortening) |

| mCPBA | CH₂Cl₂, 25°C, 6 hrs | Epoxide formation (via adjacent double bond) |

Epoxidation typically follows Wittig olefination protocols, as demonstrated in related cyclohexane systems .

Key Mechanistic Insights

-

Steric Effects : The cis configuration of the cyclohexane ring and bulky substituents influence reaction rates and pathways.

-

Electronic Effects : Fluorine atoms enhance electrophilic aromatic substitution reactivity at specific positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate NAS reactions by stabilizing transition states.

Wissenschaftliche Forschungsanwendungen

cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several MCHR1 (melanin-concentrating hormone receptor 1) antagonists, enabling comparative analysis of substituent effects and pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The cyclohexane core of the target compound contrasts with the pyrimidine rings in SNAP derivatives.

Substituent Effects :

- The 3,4-difluorophenyl group is conserved across analogs, suggesting its critical role in hydrophobic interactions with MCHR1 or similar targets. Fluorine atoms likely reduce oxidative metabolism and enhance binding affinity.

- The pentyl chain in the target compound may increase lipophilicity compared to the methoxymethyl or piperidinyl groups in SNAP analogs, influencing tissue distribution and half-life.

Stereochemical Impact :

- The cis configuration of the target compound contrasts with the trans or racemic forms of SNAP derivatives. Cis stereochemistry may restrict rotational freedom, favoring entropically driven binding to planar receptor sites.

Pharmacokinetic Profiles :

- SNAP derivatives like FE@SNAP incorporate fluorine in side chains to improve CNS penetration. The absence of such modifications in the target compound suggests it may be optimized for peripheral activity or prodrug strategies.

Biologische Aktivität

cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate (CAS No. 94737-82-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23F2O2

- Molecular Weight : 309.4 g/mol

- IUPAC Name : 1-(3,4-difluorophenyl)-4-pentylcyclohexanecarboxylate

Pharmacological Profile

The biological activity of this compound has been explored in various studies, particularly concerning its effects on the central nervous system and potential anti-inflammatory properties.

Research indicates that the compound may interact with specific neurotransmitter systems and enzymes involved in inflammatory pathways. The presence of difluorophenyl groups enhances its lipophilicity, which may facilitate blood-brain barrier penetration and modulate neuronal activity.

Biological Activity Data

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on LPS-induced macrophages. The results demonstrated a significant reduction in the production of TNF-alpha and IL-6, suggesting that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function in animal models, highlighting its potential application in neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate, considering its structural complexity?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions. A plausible route includes:

- Cyclohexanone Intermediate Formation : Reacting a substituted cyclohexanone with a fluorophenyl Grignard reagent to establish the cyclohexane backbone .

- Esterification : Introducing the pentyl ester group via acid-catalyzed condensation with pentanol, ensuring retention of the cis configuration.

- Stereochemical Control : Use of chiral catalysts or resolution techniques (e.g., chiral HPLC) to isolate the desired diastereomer .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to remove byproducts .

Key challenges include maintaining stereochemical integrity during esterification and optimizing reaction conditions to prevent side reactions (e.g., transesterification).

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and torsion angles, as demonstrated for analogous cyclohexane derivatives .

- NMR Spectroscopy :

- NOESY : Cross-peaks between the pentyl chain and fluorophenyl group confirm cis spatial proximity .

- NMR : Chemical shift splitting patterns differentiate substituent positions on the phenyl ring .

- Polarimetry : Compare optical rotation with known enantiomers to verify chiral purity .

Q. What are the key physicochemical properties (e.g., solubility, logP) that influence experimental design with this compound?

Methodological Answer:

- logP : Estimated at ~4.2 (via computational tools like ChemAxon), indicating high lipophilicity. This impacts membrane permeability in biological assays .

- Solubility : Low aqueous solubility (<1 mg/mL) necessitates use of co-solvents (e.g., DMSO) or surfactants for in vitro studies .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point range of 120–125°C, informing storage conditions .

Advanced Research Questions

Q. How do variations in fluorine substitution patterns on the phenyl ring affect the biological activity of cyclohexanecarboxylate derivatives?

Methodological Answer: Systematic structure-activity relationship (SAR) studies can be conducted:

- Substituent Screening : Synthesize analogs with mono-/di-fluoro or chloro substitutions at the 3,4-positions .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition). For example, γ-secretase inhibition is enhanced with electron-withdrawing groups like fluorine due to improved binding affinity .

- Computational Docking : Compare binding poses of analogs in target protein active sites to rationalize activity differences .

Q. How should researchers address contradictions in biological activity data observed between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify in vivo inactivation pathways .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose-Response Refinement : Adjust in vivo dosing regimens to account for differences in compound clearance rates .

- Tissue Distribution Studies : Radiolabel the compound and track accumulation in target organs versus plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.